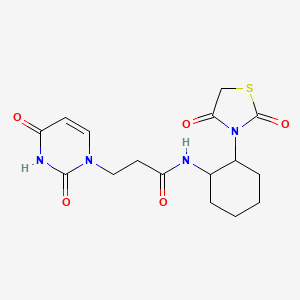

![molecular formula C11H18N2O2 B2729073 Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate CAS No. 2413878-01-8](/img/structure/B2729073.png)

Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate” is a chemical compound with the CAS Number: 1393180-29-4 . It has a molecular weight of 196.25 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 196.25 . Other specific properties like density, boiling point, etc., are not provided in the search results.

Applications De Recherche Scientifique

Carbocyclic Analogs Synthesis

A study has demonstrated the significance of a similar compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This finding suggests the potential of tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate in the synthesis of nucleotide analogues, which are vital in drug development and biochemical research (Ober et al., 2004).

Spirocyclopropanation

Another research area involves the synthesis of spirocyclopropanated analogues of insecticides, indicating the compound's utility in developing new agrochemicals. For instance, tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was converted into analogues of Thiacloprid and Imidacloprid, showcasing its versatility in creating structurally diverse and potentially more effective insecticides (Brackmann et al., 2005).

Medicinal Chemistry

In the context of medicinal chemistry, the tert-butyl group, a common motif in drug design, has been evaluated for its effects on the physicochemical and pharmacokinetic properties of bioactive compounds. This research sheds light on the importance of tert-butyl and its derivatives, including this compound, in optimizing drug candidates for better efficacy and safety profiles (Westphal et al., 2015).

Organic Synthesis and Catalysis

The compound has implications in organic synthesis and catalysis, particularly in transformations that require specific functional group tolerance or selectivity. For example, a related compound, tert-butyl N-(chloromethyl)carbamate, was involved in the study of α-aminated methyllithium via catalyzed lithiation, highlighting its potential role in the development of novel synthetic methodologies (Ortiz et al., 1999).

Environmental Science

In environmental science, derivatives of tert-butyl carbamates have been explored for their role in adsorbing volatile organic compounds (VOCs), such as methyl tert-butyl ether (MTBE), from dilute vapor streams. This application is crucial for mitigating environmental pollution and ensuring air quality (Gironi & Piemonte, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-9-4-8(5-9)6-12/h8-9H,4-5,7H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRWLQHKZKRPBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2728998.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2729001.png)

![2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride](/img/structure/B2729007.png)

![N-(4-(N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2729011.png)

![4-[(2S)-pyrrolidin-2-yl]hepta-1,6-dien-4-ol](/img/structure/B2729012.png)